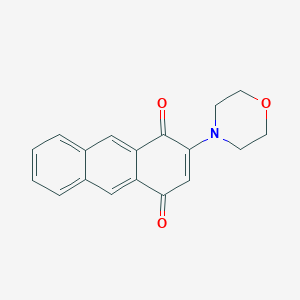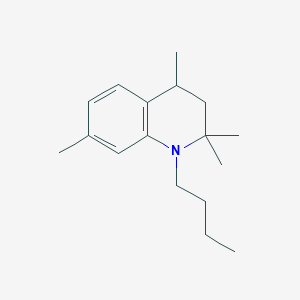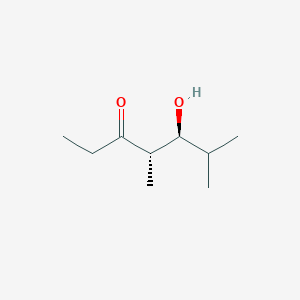
3-Heptanone, 5-hydroxy-4,6-dimethyl-, (4S,5S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Heptanone, 5-hydroxy-4,6-dimethyl-, (4S,5S)- is a chiral organic compound with the molecular formula C9H18O2. This compound is known for its presence in certain pheromones and has been studied for its role in chemical communication among insects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptanone, 5-hydroxy-4,6-dimethyl-, (4S,5S)- can be achieved through enantioselective reactions. One common method involves the use of enantioselective transesterification reactions catalyzed by Candida antarctica lipase B. This method allows for the separation of stereoisomers and the assignment of absolute configurations by NMR .
Industrial Production Methods
the use of advanced chromatographic techniques and enantioselective catalysts are essential for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Heptanone, 5-hydroxy-4,6-dimethyl-, (4S,5S)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-Heptanone, 4,6-dimethyl-5-oxo-.
Reduction: Formation of 3-Heptanol, 5-hydroxy-4,6-dimethyl-.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Heptanone, 5-hydroxy-4,6-dimethyl-, (4S,5S)- has several scientific research applications:
Chemistry: Used as a model compound in studies of enantioselective synthesis and chiral separation techniques.
Biology: Studied for its role in insect pheromones and chemical communication.
Industry: Utilized in the synthesis of specialized chemicals and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 3-Heptanone, 5-hydroxy-4,6-dimethyl-, (4S,5S)- involves its interaction with olfactory receptor neurons (ORNs) in insects. These neurons are specialized to detect specific stereoisomers of the compound, leading to behavioral responses such as attraction or repulsion. The molecular targets include olfactory receptors that are stereoselective, meaning they can distinguish between different stereoisomers .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3,5-heptanedione: Another compound involved in insect pheromones.
3,5-Dimethyl-4-heptanone: A structurally similar compound with different functional groups .
Uniqueness
3-Heptanone, 5-hydroxy-4,6-dimethyl-, (4S,5S)- is unique due to its specific stereochemistry, which plays a crucial role in its biological activity. The presence of both hydroxyl and carbonyl groups in a chiral environment makes it a valuable compound for studying enantioselective reactions and olfactory responses in insects .
Properties
CAS No. |
324535-59-3 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
(4S,5S)-5-hydroxy-4,6-dimethylheptan-3-one |
InChI |
InChI=1S/C9H18O2/c1-5-8(10)7(4)9(11)6(2)3/h6-7,9,11H,5H2,1-4H3/t7-,9+/m1/s1 |
InChI Key |
BIEQEQORPVLGMS-APPZFPTMSA-N |
Isomeric SMILES |
CCC(=O)[C@@H](C)[C@H](C(C)C)O |
Canonical SMILES |
CCC(=O)C(C)C(C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(Acryloyloxy)ethyl]-4-methylmorpholin-4-ium chloride](/img/structure/B14252545.png)
![(E)-1-{4-[(But-3-en-1-yl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14252554.png)
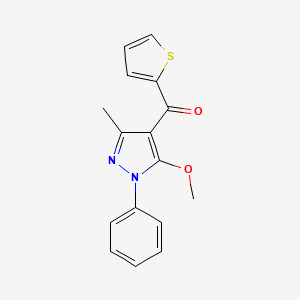
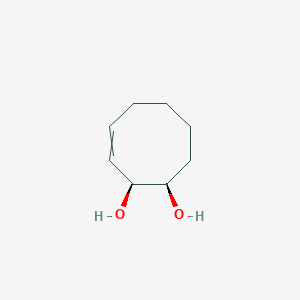
![2-[4-(Dodecyloxy)phenyl]-6-octylnaphthalene](/img/structure/B14252572.png)
![4-[(2-Bromoethyl)amino]benzonitrile](/img/structure/B14252577.png)
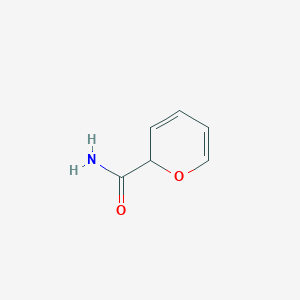
![3,7-Diazabicyclo[3.3.1]nonane, 3,7-bis[2-(4-nitrophenyl)ethyl]-](/img/structure/B14252580.png)
![(6-Fluoro-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B14252604.png)
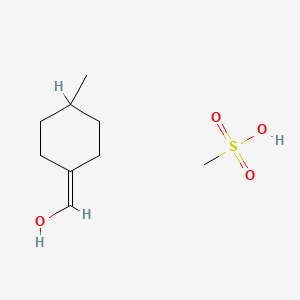
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[4,6-bis(4-methoxyphenyl)-1,3,5-triazine]](/img/structure/B14252608.png)
![2,4,6-Tris(4-{[4-(decyloxy)phenyl]ethynyl}phenyl)-1,3,5-triazine](/img/structure/B14252611.png)
